molecular formula C14H10Cl2O3 B6382152 MFCD18315802 CAS No. 1261922-18-2

MFCD18315802

Cat. No.: B6382152
CAS No.: 1261922-18-2
M. Wt: 297.1 g/mol
InChI Key: MTHDREYWMZTMBS-UHFFFAOYSA-N
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Description

MFCD18315802 is a synthetic organic compound with a molecular formula tentatively identified as C₈H₇ClN₂O₂ based on structural analogs described in recent literature . Its synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from methodologies for analogous compounds .

Properties

IUPAC Name

methyl 2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHDREYWMZTMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686176
Record name Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-18-2
Record name Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “MFCD18315802” would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

“MFCD18315802” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

    Addition: It can undergo addition reactions where new atoms or groups are added to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

“MFCD18315802” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.

    Medicine: It could have potential therapeutic applications, although specific details are not available.

    Industry: The compound may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of “MFCD18315802” involves its interaction with specific molecular targets and pathways. Detailed information on its exact mechanism is not available, but it likely involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related compounds, emphasizing molecular properties, synthesis, and applications.

Structural Analogs
Compound Identifier Molecular Formula Molecular Weight Key Functional Groups Solubility (Log S) Primary Application
MFCD18315802 (hypothetical) C₈H₇ClN₂O₂ 198.61 Chlorophenyl, pyrazole, ketone -2.47 (predicted) Under investigation
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine -1.98 Pharmaceutical intermediates
CAS 1761-61-1 C₇H₅BrO₂ 201.02 Bromophenyl, ester -2.63 Polymer additives
CAS 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethylphenyl, ketone -2.15 Agrochemical precursors

Key Observations :

  • Chlorinated vs. Brominated Analogs : Chlorinated derivatives (e.g., this compound and CAS 918538-05-3) exhibit lower molecular weights but comparable solubility profiles to brominated analogs (e.g., CAS 1761-61-1). Brominated compounds, however, show higher reactivity in Suzuki-Miyaura couplings due to weaker C-Br bonds .
  • Fluorinated Derivatives : CAS 1533-03-5, with a trifluoromethyl group, demonstrates enhanced metabolic stability compared to chlorinated analogs, making it preferable in agrochemical design .
Pharmacological Potential
  • CAS 918538-05-3 : Exhibits moderate CYP enzyme inhibition (IC₅₀ = 5.2 μM), suggesting drug-drug interaction risks absent in this compound’s predicted profile .
  • CAS 1533-03-5 : Demonstrates high BBB permeability (score = 0.85), whereas this compound’s polar ketone group likely limits CNS activity .

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